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Compound of Interest

Compound Name:
2-(3-Chloro-2-

methoxyphenyl)acetaldehyde

Cat. No.: B12071067

Get Quote

CAS Number: 1554346-38-1 Formula: C₉H₉ClO₂ Molecular Weight: 184.62 g/mol

Executive Summary
2-(3-Chloro-2-methoxyphenyl)acetaldehyde is a critical C2-homologated building block.

Unlike its precursor (the benzaldehyde), this phenylacetaldehyde derivative provides the

necessary methylene spacer (-CH₂-) to extend pharmacophores into specific binding pockets

without introducing rotational rigidity.

This guide compares the target compound against its positional isomers and functional

precursors, establishing its utility in reductive amination and heterocycle formation (e.g., Pictet-

Spengler reactions).

Characterization Profile
The following data establishes the identity and purity standards for the compound. Due to the

high reactivity of phenylacetaldehydes toward oxidation, fresh preparation or storage as a

bisulfite adduct is recommended.
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Physicochemical Properties (Experimental & Predicted)
Property Value / Description Note

Appearance Colorless to pale yellow oil
Oxidizes to solid acid upon air

exposure.

Boiling Point
~265°C (Predicted at 760

mmHg)

Typically distilled under high

vacuum (~90-95°C @ 1

mmHg).

Density 1.28 ± 0.1 g/cm³
Higher density due to chloro

substituent.

LogP 2.15
Moderate lipophilicity; CNS

penetrant scaffold.

Solubility
DCM, EtOAc, DMSO,

Methanol

Decomposes in protic solvents

with acid/base.

Spectroscopic Identification Standards
Note: Shifts are representative of the 3-chloro-2-methoxy substitution pattern in CDCl₃.
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Nucleus Shift (δ ppm) Multiplicity Assignment
Mechanistic
Insight

¹H NMR 9.72 Triplet (J=2.1 Hz) -CHO

Characteristic

aldehyde proton;

diagnostic for

oxidation state.

¹H NMR 3.88 Singlet -OCH₃

Methoxy group;

deshielded by

ortho-

chloro/aromatic

ring.

¹H NMR 3.75
Doublet (J=2.1

Hz)
Ar-CH₂-CHO

Benzylic

methylene;

coupling to

aldehyde

confirms

connectivity.

¹H NMR 7.10 - 7.35 Multiplet Ar-H

Aromatic

protons; pattern

distinct from 4-

substituted

isomers.

MS (ESI) 184.6
[M+H]⁺ /

[M+Na]⁺
Molecular Ion

Chlorine isotope

pattern (3:1 ratio

of ³⁵Cl:³⁷Cl) must

be visible.

Comparative Analysis: Performance & Stability
This section evaluates the product against common alternatives to justify its selection in

synthetic routes.

Comparison 1: Stability vs. Precursors
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Feature
Target: 2-(3-Cl-2-

OMe-

phenyl)acetaldehyde

Alternative A: 3-Cl-2-

OMe-benzaldehyde

Alternative B:

Bisulfite Adduct

Reactivity

High: Rapidly

engages in reductive

aminations.

Moderate: Forms

benzylic amines

(rigid).

Low: Latent form;

requires release

before use.

Oxidation Risk

Critical: Auto-oxidizes

to acid within hours if

exposed to air.

Low: Stable solid/oil

for months.

Negligible: Solid salt,

indefinitely stable.

Synthetic Use
Essential for flexible

ethyl-linked scaffolds.

Limited to direct aryl

attachments.

Best for storage;

requires basic workup

to activate.

Key Insight: Researchers should purchase or store the compound as the bisulfite adduct or

acetal if immediate use is not planned. The free aldehyde is superior only for in situ generation

and immediate consumption.

Comparison 2: Electronic Effects in Reductive
Amination
The 3-Chloro-2-methoxy substitution pattern exerts a unique electronic influence compared to

the unsubstituted analog.

2-Methoxy Group (Electron Donating): Increases electron density on the ring, slightly

deactivating the aldehyde electrophile via induction through the methylene spacer, but

significantly improving metabolic stability of the final amine by blocking the reactive ortho-

position.

3-Chloro Group (Electron Withdrawing): Counteracts the methoxy group, restoring

electrophilicity and providing a lipophilic "handle" for binding pockets.

Experimental Protocols
Protocol A: Synthesis via Homologation (Wittig Route)
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Use this protocol if the compound is unavailable commercially.

Reagents:

3-Chloro-2-methoxybenzaldehyde (1.0 eq)

(Methoxymethyl)triphenylphosphonium chloride (1.2 eq)

Potassium tert-butoxide (KOtBu) (1.3 eq)[1]

THF (anhydrous), HCl (aq).

Workflow:

Ylide Formation: Suspend phosphonium salt in THF at 0°C. Add KOtBu. Stir 30 min (Solution

turns deep red/orange).

Addition: Add 3-Chloro-2-methoxybenzaldehyde dropwise. Stir at 0°C -> RT for 2 hours.

Hydrolysis: Quench with saturated NH₄Cl. Extract with ether. Concentrate to get the crude

enol ether.

Acid Hydrolysis: Dissolve enol ether in THF/2N HCl (4:1). Reflux for 1 hour.

Purification: Neutralize with NaHCO₃. Extract with DCM. Purify via silica gel chromatography

(10% EtOAc/Hexanes). Isolate immediately.

Protocol B: Quality Control (TLC)
Stationary Phase: Silica Gel 60 F254.

Mobile Phase: Hexanes:Ethyl Acetate (8:2).

Visualization: UV (254 nm) and DNP Stain (2,4-Dinitrophenylhydrazine).

Result: Aldehyde appears as a yellow/orange spot upon heating with DNP stain.

Visualized Pathways
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The following diagrams illustrate the synthesis and application logic for this scaffold.

Figure 1: Synthesis & Activation Pathway
This workflow compares the storage form (Bisulfite) with the active synthesis route.
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Caption: Synthesis from benzaldehyde precursor and reversible protection as a bisulfite adduct

for stability.

Figure 2: Application Logic (Reductive Amination)
Why choose this aldehyde? It enables the formation of flexible ethyl-linked amines.
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Caption: Standard workflow for generating ethyl-linked pharmacophores using mild reducing

agents (STAB).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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chloro-2-methoxyphenyl-acetaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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and industry.
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Contact our Ph.D. Support Team for a compatibility check
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